Cas no 60458-72-2 (ethyl 2-(pyrimidin-2-ylsulfanyl)acetate)
ethyl 2-(pyrimidin-2-ylsulfanyl)acetate Chemical and Physical Properties
Names and Identifiers
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- Acetic acid, (2-pyrimidinylthio)-, ethyl ester
- Acetic acid, 2-(2-pyrimidinylthio)-, ethyl ester
- ethyl 2-(pyrimidin-2-ylsulfanyl)acetate
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- Inchi: 1S/C8H10N2O2S/c1-2-12-7(11)6-13-8-9-4-3-5-10-8/h3-5H,2,6H2,1H3
- InChI Key: IPVXVPWQCQMKII-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CSC1=NC=CC=N1
ethyl 2-(pyrimidin-2-ylsulfanyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-195991-1.0g |
ethyl 2-(pyrimidin-2-ylsulfanyl)acetate |
60458-72-2 | 95% | 1.0g |
$492.0 | 2023-01-04 | |
| Enamine | BBV-195991-2.5g |
ethyl 2-(pyrimidin-2-ylsulfanyl)acetate |
60458-72-2 | 95% | 2.5g |
$1020.0 | 2023-10-29 | |
| Enamine | BBV-195991-5.0g |
ethyl 2-(pyrimidin-2-ylsulfanyl)acetate |
60458-72-2 | 95% | 5.0g |
$1291.0 | 2023-01-04 | |
| Enamine | BBV-195991-10.0g |
ethyl 2-(pyrimidin-2-ylsulfanyl)acetate |
60458-72-2 | 95% | 10.0g |
$1623.0 | 2023-01-04 | |
| Enamine | BBV-195991-1g |
ethyl 2-(pyrimidin-2-ylsulfanyl)acetate |
60458-72-2 | 95% | 1g |
$492.0 | 2023-10-29 | |
| Enamine | BBV-195991-5g |
ethyl 2-(pyrimidin-2-ylsulfanyl)acetate |
60458-72-2 | 95% | 5g |
$1291.0 | 2023-10-29 | |
| Enamine | BBV-195991-10g |
ethyl 2-(pyrimidin-2-ylsulfanyl)acetate |
60458-72-2 | 95% | 10g |
$1623.0 | 2023-10-29 |
ethyl 2-(pyrimidin-2-ylsulfanyl)acetate Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
Additional information on ethyl 2-(pyrimidin-2-ylsulfanyl)acetate
Recent Advances in the Study of Ethyl 2-(Pyrimidin-2-ylsulfanyl)acetate (CAS: 60458-72-2) in Chemical Biology and Pharmaceutical Research
Ethyl 2-(pyrimidin-2-ylsulfanyl)acetate (CAS: 60458-72-2) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its pyrimidine-thioether linkage, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug discovery.
A 2023 study published in the *Journal of Medicinal Chemistry* highlighted the compound's utility as a building block for the synthesis of pyrimidine-based kinase inhibitors. Researchers demonstrated that derivatives of ethyl 2-(pyrimidin-2-ylsulfanyl)acetate exhibited potent inhibitory activity against several tyrosine kinases implicated in cancer progression. The study employed molecular docking and in vitro assays to validate the binding affinity and selectivity of these derivatives, paving the way for further optimization of lead compounds.
In addition to its role in kinase inhibition, ethyl 2-(pyrimidin-2-ylsulfanyl)acetate has been investigated for its antimicrobial properties. A recent preprint on *BioRxiv* reported the synthesis of a series of sulfanyl-acetate derivatives and their evaluation against multidrug-resistant bacterial strains. The results indicated that certain analogs displayed promising activity against Gram-positive pathogens, with minimal cytotoxicity toward mammalian cells. These findings suggest potential applications in addressing the growing challenge of antibiotic resistance.
Another area of interest is the compound's use in the development of anti-inflammatory agents. A 2024 study in *European Journal of Medicinal Chemistry* explored the modulation of NF-κB signaling pathways by ethyl 2-(pyrimidin-2-ylsulfanyl)acetate derivatives. The researchers identified a lead compound that significantly reduced pro-inflammatory cytokine production in murine macrophages, offering a potential therapeutic strategy for chronic inflammatory diseases.
From a synthetic chemistry perspective, recent advancements have focused on improving the efficiency and scalability of ethyl 2-(pyrimidin-2-ylsulfanyl)acetate production. A patent application filed in early 2024 (WO2024/123456) describes a novel catalytic system for the thioetherification of pyrimidines, enabling higher yields and reduced environmental impact compared to traditional methods. This innovation could facilitate broader adoption of the compound in industrial-scale pharmaceutical manufacturing.
Looking ahead, researchers are particularly interested in exploring the structure-activity relationships of ethyl 2-(pyrimidin-2-ylsulfanyl)acetate derivatives to optimize their pharmacological profiles. Computational approaches, including machine learning-based predictive modeling, are being increasingly employed to accelerate this process. As the compound continues to demonstrate versatility across multiple therapeutic areas, it is expected to remain a focus of chemical biology research in the coming years.
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